molecular formula C11H17NO4 B2457580 4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid CAS No. 1358799-04-8

4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid

Cat. No.: B2457580
CAS No.: 1358799-04-8
M. Wt: 227.26
InChI Key: ZHFQKTKVKQBVQF-UHFFFAOYSA-N
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Description

4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C11H17NO4. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid typically involves the reaction of cyclopentadiene with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, allowing the amine group to participate in further chemical reactions. This selective deprotection is crucial in multi-step synthesis processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid is unique due to its specific structure, which includes a cyclopentene ring and a Boc-protected amine group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4,8H,5-6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFQKTKVKQBVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=C(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1358799-04-8
Record name 4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid
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